Éster de Fmoc-PEG5-NHS

Descripción general

Descripción

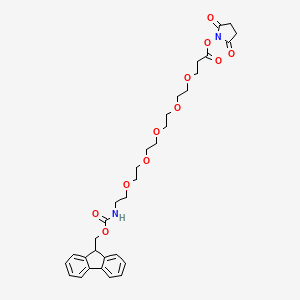

Fmoc-PEG5-NHS ester is a PEG-based PROTAC linker . It contains an Fmoc-protected amine and an NHS ester. The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .

Synthesis Analysis

The Fmoc-PEG5-NHS ester is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis

The molecular weight of Fmoc-PEG5-NHS ester is 628.67 g/mol . Its molecular formula is C32H40N2O11 .Chemical Reactions Analysis

The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical And Chemical Properties Analysis

The hydrophilic PEG spacer in Fmoc-PEG5-NHS ester increases solubility in aqueous media . The compound should be stored at -20°C .Aplicaciones Científicas De Investigación

Etiquetado de proteínas

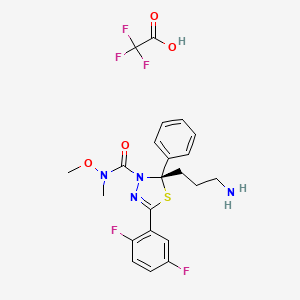

El éster de Fmoc-PEG5-NHS se puede utilizar para etiquetar las aminas primarias (-NH2) de las proteínas {svg_1}. Esto es útil en diversas aplicaciones de investigación, como el estudio de interacciones de proteínas, la localización de proteínas y la función de proteínas.

Etiquetado de oligonucleótidos

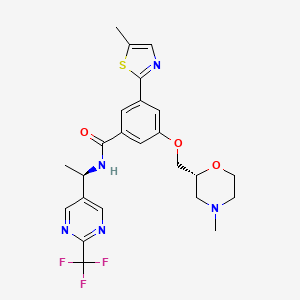

De manera similar al etiquetado de proteínas, el éster de Fmoc-PEG5-NHS también se puede utilizar para etiquetar oligonucleótidos modificados con aminas {svg_2}. Esto es particularmente útil en el estudio de interacciones ADN-proteína, la localización del ADN y la función del ADN.

Administración de fármacos

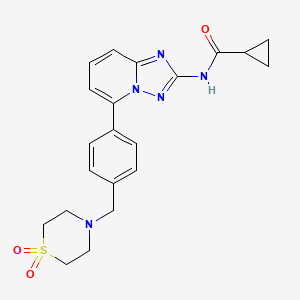

El espaciador PEG hidrófilo en el éster de Fmoc-PEG5-NHS aumenta la solubilidad en medios acuosos {svg_3}. Esta propiedad lo convierte en un componente útil en los sistemas de administración de fármacos, donde puede mejorar la solubilidad y la biodisponibilidad de los agentes terapéuticos.

Modificación de superficies

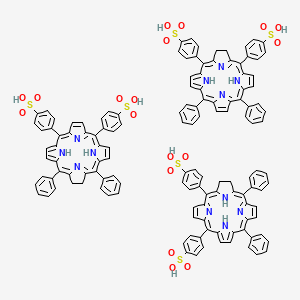

El éster de Fmoc-PEG5-NHS se puede utilizar para la modificación de superficies de materiales. El grupo éster NHS puede reaccionar con aminas primarias en la superficie, mientras que el grupo Fmoc proporciona protección durante la reacción {svg_4}.

Bioconjugación

El grupo Fmoc se puede desproteger en condiciones básicas para obtener la amina libre, que se puede utilizar para conjugaciones adicionales {svg_5}. Esto hace que el éster de Fmoc-PEG5-NHS sea una herramienta versátil en la bioconjugación, un proceso utilizado para unir biomoléculas entre sí o con otras sustancias.

Mecanismo De Acción

Target of Action

Fmoc-PEG5-NHS ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are the E3 ubiquitin ligase and the target protein .

Mode of Action

Fmoc-PEG5-NHS ester acts as a linker in PROTACs, connecting two different ligands . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The interaction between these ligands allows the PROTAC to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The key biochemical pathway involved in the action of Fmoc-PEG5-NHS ester is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking the E3 ubiquitin ligase to the target protein, PROTACs can selectively degrade specific proteins .

Pharmacokinetics

The pharmacokinetics of Fmoc-PEG5-NHS ester are influenced by its PEG-based structure . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .

Result of Action

The result of the action of Fmoc-PEG5-NHS ester is the selective degradation of target proteins . This is achieved by exploiting the ubiquitin-proteasome system within cells .

Action Environment

The action of Fmoc-PEG5-NHS ester is influenced by the intracellular environment . The ubiquitin-proteasome system, which is leveraged for the degradation of target proteins, operates within the cell . Additionally, the hydrophilic PEG spacer in the compound helps increase its solubility in aqueous media, which is a key factor in its efficacy and stability .

Direcciones Futuras

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N2O11/c35-29-9-10-30(36)34(29)45-31(37)11-13-39-15-17-41-19-21-43-22-20-42-18-16-40-14-12-33-32(38)44-23-28-26-7-3-1-5-24(26)25-6-2-4-8-27(25)28/h1-8,28H,9-23H2,(H,33,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYFZVKBZSMQTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B607444.png)

![2-(8-Tert-butyl-3-methyl-1,2-dioxaspiro[4.5]decan-3-yl)ethanol](/img/structure/B607457.png)